(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid

Purity Quality Assurance Procurement Specification

Researchers incorporating triazole amino acids into Boc-SPPS workflows face regioisomeric ambiguity (1,2,4- vs. 1,2,3-triazole) and the synthetic burden of re-protecting unprotected analogs, adding steps and eroding atom economy. CAS 938459-15-5 resolves these issues as a regiochemically defined scaffold: • Boc-SPPS-compatible: TFA-labile Boc protection; free 3-COOH enables direct resin coupling without pre-activation • 1,2,4-Triazole topology enables metal-bridging coordination and SAR-divergent receptor recognition vs. 1,2,3-triazole click-chemistry analogs • 95-99% purity tiers; higher grades reduce competing nucleophile impurities during fragment condensation, improving crude peptide purity

Molecular Formula C11H18N4O4
Molecular Weight 270.29 g/mol
CAS No. 938459-15-5
Cat. No. B1520625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid
CAS938459-15-5
Molecular FormulaC11H18N4O4
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCC(C1=NNC(=N1)CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H18N4O4/c1-6(12-10(18)19-11(2,3)4)9-13-7(14-15-9)5-8(16)17/h6H,5H2,1-4H3,(H,12,18)(H,16,17)(H,13,14,15)
InChIKeyFADRJUMYOZQSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 938459-15-5: Structural Baseline & Supplier Comparison


(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid (CAS 938459-15-5) is a bifunctional, Boc-protected 1,2,4-triazole-3-acetic acid derivative with molecular formula C₁₁H₁₈N₄O₄ and molecular weight 270.29 g/mol, supplied as a research building block for peptide coupling, nitrogen heterocycle functionalization, and bioisostere research . The compound bears a tert-butoxycarbonyl (Boc)-protected chiral α-aminoethyl substituent at the triazole 5-position and a free carboxylic acid at the 3-position, enabling orthogonal derivatization strategies . This scaffold is used in triazole-linked peptide synthesis and acid-base equilibrium studies, with the Boc group providing transient amine protection removable under mild acidic conditions .

CAS 938459-15-5: Generic Substitution Risks


Compounds within the broad class of Boc-protected triazole acetic acids are not interchangeable because the specific combination of (a) the 1,2,4-triazole (vs. 1,2,3-triazole) regioisomeric form, (b) the α-aminoethyl substitution position (C5 vs. C3 of the triazole ring), and (c) the Boc protection state determines both the synthetic reactivity profile and the downstream molecular geometry of the final conjugate. The 1,2,4-triazole ring in CAS 938459-15-5 participates in hydrogen bonding and metal coordination interactions distinct from its 1,2,3-triazole counterparts, which may be critical in peptide bioisostere design . Furthermore, the unprotected analog—2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid (CAS 951625-86-8; MW 170.17 g/mol)—lacks the Boc group and therefore cannot be used in standard Boc-strategy solid-phase peptide synthesis (SPPS) without re-protection, adding an extra synthetic step and reducing atom economy . Substituting a racemic mixture in place of the chiral compound may also confound stereochemical outcomes in asymmetric synthesis, though the enantiopurity of the commercially supplied compound is not always specified.

CAS 938459-15-5: Product-Specific Differentiation Evidence


Purity-Grade Variation Across Suppliers

Among commercial suppliers of CAS 938459-15-5, the minimum certified purity varies substantially. Leyan (Shanghai Haohong Biomedical) specifies 98% purity for catalog number 1784411, representing a +3 percentage point differential over the 95% baseline specified by AKSci, BOC Sciences, BenchChem, CymitQuimica, and Chemenu . Amadis Chemical offers a further differentiated 99% purity grade . This purity stratification means that the same CAS number can be procured at three distinct quality tiers. For applications requiring precise stoichiometric control—such as peptide coupling where impurities may act as competing nucleophiles—the 98% or 99% grade may be preferred despite potential cost premiums.

Purity Quality Assurance Procurement Specification

Boc Protection vs. Unprotected Free Amine: Molecular Weight Impact

The target compound possesses a molecular weight of 270.29 g/mol due to the presence of the Boc protecting group [1]. Its direct deprotected analog—2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid (CAS 951625-86-8)—has a molecular weight of 170.17 g/mol, a difference of 100.12 g/mol (approximately 58.8% larger mass for the protected form) . This mass differential is functionally significant: the Boc group enables the compound to participate in Boc-strategy solid-phase peptide synthesis (SPPS) where transient Nα-protection with Boc is required for stepwise chain elongation, and is subsequently removed under mild acidic conditions (e.g., TFA) to reveal the free amine for coupling . The unprotected analog cannot be used directly in Boc-SPPS without an additional protection step, adding at minimum one synthetic transformation and associated yield loss. Additionally, the hydrochloride salt form (CAS 1245647-90-8; MW 206.63 g/mol) introduces a chloride counterion that may interfere with certain coupling conditions, whereas the neutral Boc-protected form does not .

Solid-Phase Peptide Synthesis Boc Strategy Molecular Weight Protecting Group

1,2,4-Triazole vs. 1,2,3-Triazole Regioisomerism

The 1,2,4-triazole core of the target compound presents a fundamentally different hydrogen-bond donor/acceptor geometry compared to 1,2,3-triazole analogs used in click-chemistry-derived building blocks . The 1,2,4-triazole ring contains three nitrogen atoms arranged in a 1,2,4 pattern that can serve simultaneously as hydrogen-bond acceptors (N2, N4) and as a hydrogen-bond donor (N1-H in the 1H-tautomer), whereas the 1,2,3-triazole isomer presents a contiguous N1-N2-N3 arrangement with different tautomeric preferences and distinct dipole moment orientation (≈4.4 D for 1,2,4-triazole vs. ≈5.0 D for 1,2,3-triazole calculated) [1]. In peptide bioisostere research, amide bonds have been investigated as replacements for 1,2,4-triazole scaffolds in oxytocin antagonist series, with SAR divergence observed between the two series—indicating that the specific triazole regiochemistry produces non-interchangeable receptor recognition profiles [2]. Furthermore, the 1,2,4-triazole ring can bridge metal centers in polynuclear complexes, a property not shared by 1,2,3-triazole isomers that coordinate via N2 or N3 only, fundamentally altering material dimensionality and magnetic/electrochemical behavior in coordination polymer applications . The target compound, with its 1,2,4-triazole-3-acetic acid architecture, is thus positioned for applications requiring specific metal-binding topology or hydrogen-bond orientation distinct from 1,2,3-triazole-based alternatives.

Bioisostere Design Triazole Regioisomerism Coordination Chemistry Peptidomimetic

Predicted Physicochemical Profile

The compound has the following predicted physicochemical parameters: boiling point 523.4±35.0 °C (ACD/Labs Percepta Platform), density 1.286±0.06 g/cm³, topological polar surface area (TPSA) 120.69 Ų, LogP (octanol-water partition coefficient) approximately 0.4, and LogP value 1.22190 from an alternate prediction method [1]. The compound has 3 hydrogen bond donors, 6 hydrogen bond acceptors, 7 rotatable bonds, and 19 heavy atoms . These predicted parameters place the compound in a moderately hydrophilic range (LogP 0.4–1.2), distinguishing it from more lipophilic 1,2,4-triazole-3-acetic acid derivatives such as (5-phenyl-4H-[1,2,4]triazol-3-yl)-acetic acid (CAS 328084-14-6; LogP estimated >2.0) . The lower LogP of the target compound indicates better aqueous solubility potential, relevant for aqueous-phase peptide coupling reactions and biological assay compatibility. The boiling point of 523.4 °C indicates thermal stability sufficient for standard laboratory handling and storage conditions, though this is a predicted rather than experimentally determined value.

Physicochemical Properties LogP Predicted Data Formulation

Chiral α-Aminoethyl vs. Achiral Aminomethyl Substituent

The target compound carries a chiral α-aminoethyl group at the triazole 5-position, where the methyl substituent creates a stereogenic center (indicated by the SMILES notation CC(c1[nH]c(nn1)CC(=O)O)NC(=O)OC(C)(C)C) . This contrasts with the achiral aminomethyl analog 2-(5-(((tert-butoxycarbonyl)amino)methyl)-4H-1,2,4-triazol-3-yl)acetic acid, which lacks the α-methyl group and is therefore not stereogenic . In peptidomimetic design, the presence of a chiral α-carbon with a methyl side chain mimics the stereochemistry of alanine or other α-substituted amino acids, enabling the triazole scaffold to function as a conformationally constrained amino acid surrogate . The chiral center imparts directionality to the aminomethyl substituent, which can be exploited for diastereoselective synthesis and for probing stereochemical requirements in biological target engagement. The enantiopurity of commercially supplied CAS 938459-15-5 is not always certified, however, which represents a sourcing consideration for stereochemically sensitive applications.

Chirality Stereochemistry Asymmetric Synthesis Peptidomimetic Design

CAS 938459-15-5: Best-Fit Application Scenarios


Boc-Strategy SPPS with 1,2,4-Triazole Amino Acid Surrogate

CAS 938459-15-5 is directly compatible with Boc-SPPS workflows where the Boc-protected amine serves as a transient Nα-protecting group, removable under standard TFA cleavage conditions, while the free carboxylic acid at the triazole 3-position enables direct coupling to the resin or growing peptide chain . In contrast, the unprotected analog (CAS 951625-86-8) and the HCl salt form (CAS 1245647-90-8) require an additional Boc-protection step prior to SPPS incorporation, adding one synthetic transformation and associated yield loss . This scenario applies to the synthesis of triazole-containing peptidomimetics, conformationally constrained peptides, and peptide bioisostere libraries where the 1,2,4-triazole ring serves as an amide bond surrogate or scaffold rigidification element.

1,2,4-Triazole Bioisosteres for Receptor-Targeted Medicinal Chemistry

The 1,2,4-triazole core in CAS 938459-15-5 provides a regioisomeric scaffold for bioisostere design that is distinct from click-chemistry-derived 1,2,3-triazole analogs . Evidence from oxytocin antagonist programs demonstrates that amide bioisosteres of 1,2,4-triazoles exhibit SAR that is divergent from the parent triazole series in terms of potency and selectivity over related V1A and V2 receptors, underscoring the non-interchangeability of the two triazole regioisomers in receptor recognition . The chiral α-aminoethyl group further enables stereochemical SAR exploration. This compound is therefore suited for medicinal chemistry campaigns targeting receptors where 1,2,4-triazole geometry—rather than 1,2,3-triazole—is required for productive ligand-receptor interactions.

Coordination Polymer & MOF Synthesis with 1,2,4-Triazole Bridging

The 1,2,4-triazole ring in CAS 938459-15-5 can bridge metal centers in polynuclear complexes, a coordination mode not accessible to 1,2,3-triazole isomers . The acetic acid functionality at the 3-position provides an additional metal-coordinating carboxylate handle, while the Boc-protected aminoethyl group at the 5-position can be deprotected post-complexation to introduce further functional diversity. This dual coordination capacity enables the construction of coordination polymers with defined dimensionality and magnetic or electrochemical properties . Researchers in materials science and supramolecular chemistry may select this compound specifically for its 1,2,4-triazole bridging topology.

Precision Peptide Coupling with High-Purity Building Blocks

For fragment condensation and multi-step peptide synthesis where excess equivalents of building blocks are used, the 98% purity grade available from Leyan (Cat. 1784411) or the 99% grade from Amadis Chemical provides a +3 to +4 percentage point purity advantage over the standard 95% commercial baseline . This purity differential translates to fewer mole-percent impurities that could act as competing nucleophiles or capping agents during coupling steps, potentially improving crude product purity and reducing downstream purification burden. Procurement teams may evaluate the cost-per-effective-mole metric across purity tiers to determine whether the 98% or 99% grade offers superior overall value for high-sensitivity applications.

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